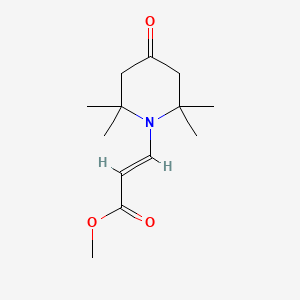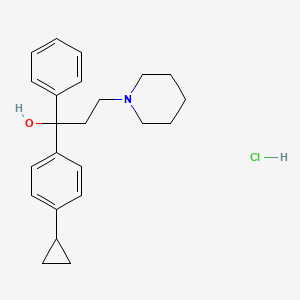
1-(4-Cyclopropylphenyl)-1-phenyl-3-(1-piperidinyl)propanol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Cyclopropylphenyl)-1-phenyl-3-(1-piperidinyl)propanol hydrochloride is a synthetic compound known for its unique chemical structure and potential applications in various fields. This compound features a cyclopropyl group attached to a phenyl ring, which is further connected to a piperidinyl group through a propanol chain. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
准备方法
The synthesis of 1-(4-Cyclopropylphenyl)-1-phenyl-3-(1-piperidinyl)propanol hydrochloride involves several steps, typically starting with the preparation of the cyclopropylphenyl intermediate. This intermediate is then subjected to a series of reactions to introduce the phenyl and piperidinyl groups. Common synthetic routes include:
Grignard Reaction: The cyclopropylphenyl intermediate reacts with phenylmagnesium bromide to form the desired product.
Hydrogenation: The intermediate undergoes hydrogenation in the presence of a palladium catalyst to reduce any double bonds.
Hydrochloride Formation: The final step involves treating the compound with hydrochloric acid to form the hydrochloride salt.
Industrial production methods often involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity.
化学反应分析
1-(4-Cyclopropylphenyl)-1-phenyl-3-(1-piperidinyl)propanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions with halides or other nucleophiles can introduce different functional groups into the molecule.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium or platinum, and varying temperatures and pressures to control the reaction rate and yield.
科学研究应用
1-(4-Cyclopropylphenyl)-1-phenyl-3-(1-piperidinyl)propanol hydrochloride has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: Research explores its potential as a therapeutic agent, particularly in targeting specific receptors or enzymes.
Industry: The compound’s stability and reactivity make it useful in manufacturing processes, including the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 1-(4-Cyclopropylphenyl)-1-phenyl-3-(1-piperidinyl)propanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.
相似化合物的比较
1-(4-Cyclopropylphenyl)-1-phenyl-3-(1-piperidinyl)propanol hydrochloride can be compared with similar compounds, such as:
1-(4-Cyclopropylphenyl)-3-(1-piperidinyl)propanol: Lacks the phenyl group, resulting in different chemical properties and reactivity.
1-Phenyl-3-(1-piperidinyl)propanol: Lacks the cyclopropyl group, affecting its stability and biological activity.
1-(4-Cyclopropylphenyl)-1-phenyl-3-(1-piperidinyl)ethanol: The ethanol group alters its solubility and reactivity compared to the propanol derivative.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
属性
CAS 编号 |
130820-46-1 |
|---|---|
分子式 |
C23H30ClNO |
分子量 |
371.9 g/mol |
IUPAC 名称 |
1-(4-cyclopropylphenyl)-1-phenyl-3-piperidin-1-ylpropan-1-ol;hydrochloride |
InChI |
InChI=1S/C23H29NO.ClH/c25-23(21-7-3-1-4-8-21,15-18-24-16-5-2-6-17-24)22-13-11-20(12-14-22)19-9-10-19;/h1,3-4,7-8,11-14,19,25H,2,5-6,9-10,15-18H2;1H |
InChI 键 |
XHNKBLVSQZDYAW-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(CC1)CCC(C2=CC=CC=C2)(C3=CC=C(C=C3)C4CC4)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



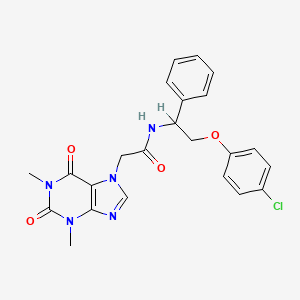
![pentasodium;chromium(3+);7-[(2-hydroxynaphthalen-1-yl)diazenyl]-3-[(3-nitro-2-oxido-5-sulfonatophenyl)diazenyl]-4-oxidonaphthalene-2-sulfonate](/img/structure/B12775518.png)


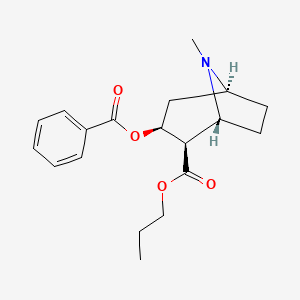



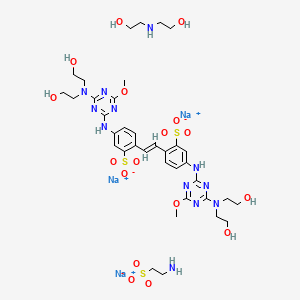
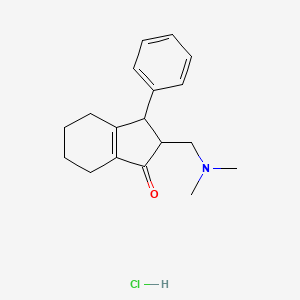
![8-methoxy-6-nitronaphtho[2,1-g][1,3]benzodioxole-5-carboxylic acid;6-nitronaphtho[2,1-g][1,3]benzodioxole-5-carboxylic acid](/img/structure/B12775580.png)
